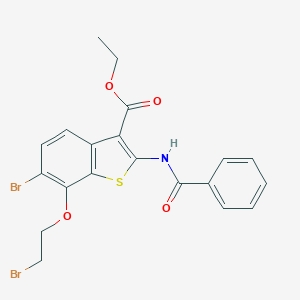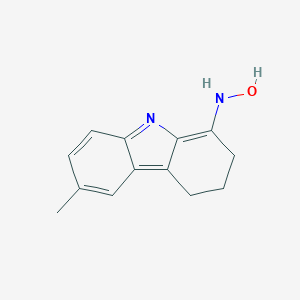
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPTT has been shown to inhibit the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation. MPTT has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, MPTT has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPTT has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MPTT has also been found to reduce the levels of lipid peroxidation, a process that damages cell membranes and leads to cell death. In addition, MPTT has been shown to reduce the levels of inflammatory markers, such as C-reactive protein (CRP) and interleukin-1β (IL-1β), and improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTT has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. MPTT is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, MPTT has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MPTT has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of MPTT. One area of research is the development of MPTT derivatives with improved solubility and bioavailability. Another area of research is the investigation of MPTT in human clinical trials to determine its safety and efficacy in treating various diseases, such as cancer and inflammation. Furthermore, the mechanism of action of MPTT needs to be further elucidated to identify potential targets for drug development. Finally, the use of MPTT in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Métodos De Síntesis
MPTT can be synthesized through the reaction of 4-methoxybenzaldehyde and thiourea with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction proceeds through a condensation reaction, followed by cyclization and tautomerization. The yield of MPTT is high, and the compound can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
MPTT has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. MPTT has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation. In addition, MPTT has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Furthermore, MPTT has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C17H13NO2S2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-20-14-9-7-12(8-10-14)11-15-16(19)18(17(21)22-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
Clave InChI |
PLCADXKCEUVCGJ-RVDMUPIBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)
![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)

![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)



![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)